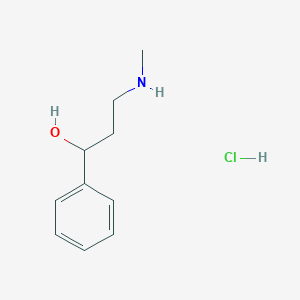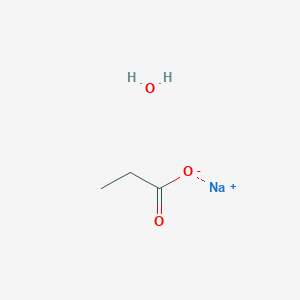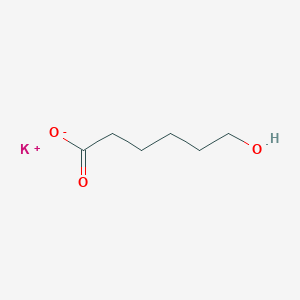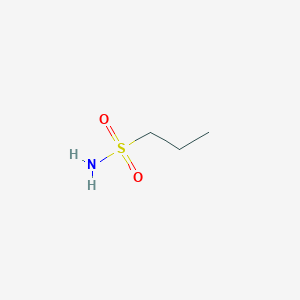
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylamino)-1-phenylpropan-1-ol hydrochloride, also known as Methamphetamine hydrochloride, is a synthetic drug that belongs to the amphetamine class of drugs. It is a central nervous system stimulant that has been used for various purposes, including recreational use, weight loss, and treatment of attention deficit hyperactivity disorder (ADHD).
Aplicaciones Científicas De Investigación
Solubility and Interfacial Tension Analysis
3-(Methylamino)-1-phenylpropan-1-ol hydrochloride's solubility, metastable zone width, and induction period in ethanol were determined, providing valuable information about its physical properties. The measured induction period data facilitated the estimation of interfacial tension values, which are essential in evaluating nucleation parameters such as the radius of critical nuclei and critical free energy barriers (Zhu et al., 2011).
Chemoselective Reactions and Synthesis
The compound has been used in chemoselective reactions with dihaloalkanes and aldehydes to obtain hexahydro-4-pyrimidinones or oxazolidines. This indicates its potential in synthesizing specific organic structures and provides insights into its reactivity with different nucleophilic centers (Hajji et al., 2002).
Formation of Diastereoisomerically Pure Compounds
It has been used in the formation of diastereoisomerically pure oxazaphospholes, with the configuration at the P-atom controlled by the Ph-substituted C(1) of the compound. This process has implications for synthesizing chiral compounds and could have applications in various fields, including pharmaceuticals (Rippert et al., 2000).
Ligand Behavior and Biological Activity
The compound has been studied as a ligand, showing that its conformers influence the state of Pd(II)-Cl−-HA-H2O systems in solutions and their biological activity. This research provides insights into the structural properties and potential applications of this compound in creating complexes with biological activity (Efimenko et al., 2009).
Mecanismo De Acción
- Excitotoxicity : N-methyl-1,3-diaminopropane can act as an excitotoxin by affecting glutamate receptors, including NMDA, calcium-dependent AMPA, and kainate receptors .
- Protein Misincorporation and Misfolding : BMAA (a related compound) has been associated with protein misincorporation and misfolding, potentially leading to neurodegenerative processes .
- Iron Overload Hypothesis : Recent research suggests that BMAA may cause neurotoxicity through iron overload. Iron accumulation can lead to oxidative stress and neuronal damage .
- TDP-43 Translocation and Accumulation : BMAA has been implicated in TAR DNA-binding protein 43 (TDP-43) pathology, which is observed in neurodegenerative diseases .
- Distribution : It can cross the blood-brain barrier and accumulate in proteins, acting as a reservoir for slow release over time .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride involves the reaction of benzaldehyde with methylamine to form 3-phenylpropanaldehyde. This intermediate is then reduced to 3-phenylpropanol using sodium borohydride. The resulting alcohol is then methylated using methyl iodide to form 3-(Methylamino)-1-phenylpropan-1-ol. Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.", "Starting Materials": [ "Benzaldehyde", "Methylamine", "Sodium borohydride", "Methyl iodide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzaldehyde is reacted with methylamine in the presence of a catalyst (such as acetic acid) to form 3-phenylpropanaldehyde.", "Step 2: The resulting aldehyde is reduced using sodium borohydride in a solvent such as ethanol to form 3-phenylpropanol.", "Step 3: The alcohol is then methylated using methyl iodide in the presence of a base (such as potassium carbonate) to form 3-(Methylamino)-1-phenylpropan-1-ol.", "Step 4: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt of the compound." ] } | |
Número CAS |
137999-85-0 |
Fórmula molecular |
C10H16ClNO |
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
(1R)-3-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-;/m1./s1 |
Clave InChI |
CEOSYRDTCHRIAY-HNCPQSOCSA-N |
SMILES isomérico |
CNCC[C@H](C1=CC=CC=C1)O.Cl |
SMILES |
CNCCC(C1=CC=CC=C1)O.Cl |
SMILES canónico |
CNCCC(C1=CC=CC=C1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)


